molecular formula C19H16N2O3 B8727487 Ethyl 6-oxo-1,2-diphenyl-1,6-dihydropyrimidine-5-carboxylate CAS No. 82635-99-2

Ethyl 6-oxo-1,2-diphenyl-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B8727487
CAS No.: 82635-99-2
M. Wt: 320.3 g/mol
InChI Key: JCJATBBVYAKJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-oxo-1,2-diphenyl-1,6-dihydropyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by its unique structure, which includes an ethyl ester group, a keto group at position 6, and two phenyl groups at positions 1 and 2

Properties

CAS No.

82635-99-2

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

ethyl 6-oxo-1,2-diphenylpyrimidine-5-carboxylate

InChI

InChI=1S/C19H16N2O3/c1-2-24-19(23)16-13-20-17(14-9-5-3-6-10-14)21(18(16)22)15-11-7-4-8-12-15/h3-13H,2H2,1H3

InChI Key

JCJATBBVYAKJPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-oxo-1,2-diphenyl-pyrimidine-5-carboxylate typically involves multi-step reactions. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions often include the use of ethanol as a solvent and hydrochloric acid as a catalyst .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Biginelli reaction for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-oxo-1,2-diphenyl-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.

Major Products:

Scientific Research Applications

Ethyl 6-oxo-1,2-diphenyl-1,6-dihydropyrimidine-5-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-oxo-1,2-diphenyl-pyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. Its structural similarity to nucleotides allows it to bind to active sites of enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 6-methyl-2-oxo-4-(3-(2,4,5-trifluorophenyl))-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Comparison: Ethyl 6-oxo-1,2-diphenyl-1,6-dihydropyrimidine-5-carboxylate is unique due to the presence of two phenyl groups, which can enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents. This structural uniqueness contributes to its distinct biological and chemical properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.